

# reaction mechanism of 3-Nitrobenzaldehyde with acetophenone

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## Compound of Interest

Compound Name: 3-Nitrobenzaldehyde

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An Application Note on the Synthesis and Characterization of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a detailed protocol for the synthesis of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one, a chalcone derivative, via a base-catalyzed Claisen-Schmidt condensation reaction between **3-nitrobenzaldehyde** and acetophenone.[1] Chalcones are a class of organic compounds that serve as important precursors in the biosynthesis of flavonoids and are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This application note outlines the reaction mechanism, a detailed experimental procedure, purification methods, and characterization of the final product. All quantitative data is summarized for easy reference, accompanied by graphical representations of the mechanism and experimental workflow.

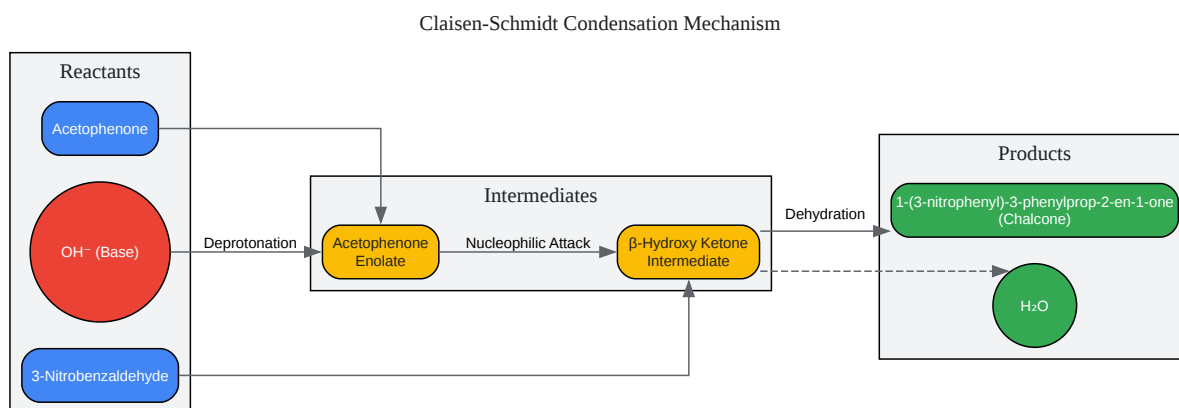
## Reaction Mechanism: Claisen-Schmidt Condensation

The synthesis of 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one is achieved through a Claisen-Schmidt condensation, a type of crossed aldol condensation.[3][4] This reaction occurs

between an aromatic aldehyde lacking an  $\alpha$ -hydrogen (**3-nitrobenzaldehyde**) and a ketone with an  $\alpha$ -hydrogen (acetophenone) in the presence of a base, typically sodium hydroxide.[4][5]

The mechanism proceeds in the following steps:

- **Enolate Formation:** A hydroxide ion removes an acidic  $\alpha$ -hydrogen from acetophenone to form a resonance-stabilized enolate ion.[6][7]
- **Nucleophilic Attack:** The nucleophilic enolate attacks the electrophilic carbonyl carbon of **3-nitrobenzaldehyde**, forming a tetrahedral alkoxide intermediate (a  $\beta$ -hydroxy ketone).[6][8]
- **Dehydration:** The intermediate is unstable and rapidly undergoes base-catalyzed dehydration, eliminating a water molecule to form the more stable, conjugated  $\alpha,\beta$ -unsaturated ketone, known as a chalcone.[8][9][10] The formation of the trans isomer is favored as it is more stable and has less steric hindrance than the cis isomer.[5]



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**Caption:** Mechanism of the base-catalyzed Claisen-Schmidt condensation.

## Experimental Protocols

This section details the methodology for the synthesis, isolation, and purification of 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one.

## Materials and Equipment

- **3-Nitrobenzaldehyde**
- Acetophenone
- 95% Ethanol
- Sodium Hydroxide (NaOH) solution (1.0 M)
- Methanol
- Deionized Water
- 50 mL Erlenmeyer flask or round-bottom flask
- Magnetic stirrer and stir bar
- Beakers
- Büchner funnel and filter paper
- Vacuum filtration apparatus
- Melting point apparatus

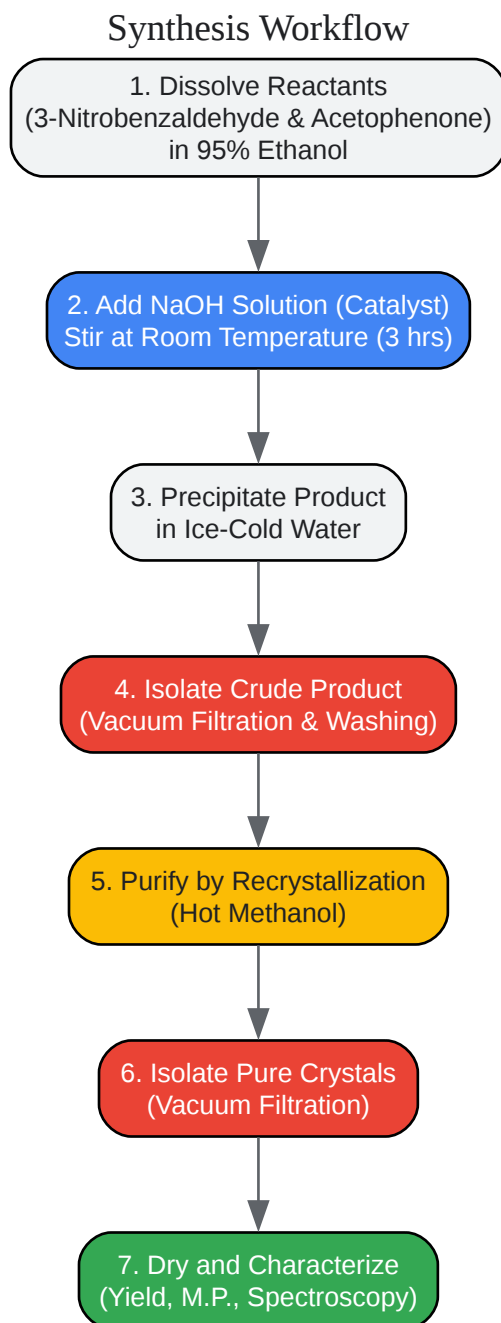
## Synthesis Procedure

- **Reaction Setup:** In a 50 mL Erlenmeyer flask, dissolve **3-nitrobenzaldehyde** (10 mmol, 1.51 g) and acetophenone (10 mmol, 1.20 g or 1.17 mL) in 10 mL of 95% ethanol.<sup>[1]</sup> Stir the mixture with a magnetic stirrer until all solids are dissolved. Gentle warming may be necessary, but the solution must be cooled to room temperature before proceeding.<sup>[3]</sup>

- **Catalyst Addition:** While stirring the solution at room temperature, slowly add 6 mL of a 1.0 M sodium hydroxide solution.<sup>[1]</sup> The mixture will turn cloudy and a precipitate will form.<sup>[9]</sup>
- **Reaction:** Continue stirring the mixture at room temperature for approximately 3 hours.<sup>[1]</sup>
- **Precipitation and Isolation:** Pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water to ensure complete precipitation of the crude product.<sup>[1][11]</sup>
- **Filtration:** Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.<sup>[1]</sup> Wash the solid thoroughly with cold deionized water to remove any residual base.<sup>[1][11]</sup>
- **Drying:** Allow the crude product to air-dry on the filter paper or in a desiccator.<sup>[1]</sup> Weigh the dry solid to determine the crude yield.

## Purification

- **Recrystallization:** Purify the crude product by recrystallization.<sup>[12]</sup> Transfer a portion of the crude solid (e.g., 0.5 g) to a beaker and add a minimal amount of hot methanol (e.g., ~20 mL) to dissolve it.<sup>[11]</sup>
- **Crystallization:** Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.<sup>[11]</sup> Scratching the inside of the beaker with a glass rod can help initiate crystal formation.<sup>[3]</sup>
- **Isolation of Pure Product:** Collect the purified crystals by vacuum filtration, washing them with a small amount of cold methanol.<sup>[11]</sup>
- **Drying and Characterization:** Dry the purified crystals thoroughly. Determine the final yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., FTIR, NMR).<sup>[3][11]</sup>



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**Caption:** Experimental workflow for synthesizing 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one.

## Data Presentation

The following tables summarize key quantitative data for the reactants and the final product.

Table 1: Physicochemical Properties of Reactants<sup>[13]</sup>

Compound	Molecular Formula	Molecular Weight (g/mol )	Physical State at STP
3-Nitrobenzaldehyde	C <sub>7</sub> H <sub>5</sub> NO <sub>3</sub>	151.12	Yellow solid
Acetophenone	C <sub>8</sub> H <sub>8</sub> O	120.15	Colorless liquid

Table 2: Physicochemical and Spectroscopic Data of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>11</sub> NO <sub>3</sub>	[13][14]
Molecular Weight	253.25 g/mol	[13][14]
Appearance	Pale yellow solid	[14]
Melting Point	145–147 °C	[13][15]
FTIR (cm <sup>-1</sup> )	~1658 (C=O, unsaturated ketone), ~1593 (C=C, benzene), ~1348 (N-O)	[6][13]
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , ppm)	δ ≈ 8.58 (s, 1H), 8.25–8.22 (m, 3H), 7.92 (t, 1H), 7.83 (t, 1H), 7.74 (d, 1H)	[13]

## Applications in Drug Development

Chalcones represent a key structural motif in medicinal chemistry, serving as a foundational scaffold for the development of novel therapeutic agents.[2] The α,β-unsaturated ketone moiety is a crucial feature that confers a wide range of pharmacological activities.[1] Derivatives of the 1,3-diphenyl-2-propen-1-one core structure have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[2] The presence of the nitro group in 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one can modulate its electronic properties and biological reactivity, making it a compound of interest for further functionalization and evaluation in drug discovery programs.[1][13]

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